molecular formula C11H21NO2 B8395374 5-(n-Heptyloxy)-pyrrolidin-2-one

5-(n-Heptyloxy)-pyrrolidin-2-one

Cat. No.: B8395374
M. Wt: 199.29 g/mol
InChI Key: JZYGBDYECBKRIZ-UHFFFAOYSA-N
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Description

5-(n-Heptyloxy)-pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a seven-carbon alkoxy chain (n-heptyloxy) at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are characterized by their five-membered lactam structure, which serves as a versatile scaffold in medicinal chemistry, materials science, and enantiomer separation technologies .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

5-heptoxypyrrolidin-2-one

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-11-8-7-10(13)12-11/h11H,2-9H2,1H3,(H,12,13)

InChI Key

JZYGBDYECBKRIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolidin-2-one derivatives vary widely based on substituents at the 5-position. Below is a systematic comparison with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and biological activities.

Alkoxy-Substituted Pyrrolidin-2-ones
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
5-(n-Heptyloxy)-pyrrolidin-2-one n-C₇H₁₅O- C₁₂H₂₃NO₂ 225.32 High lipophilicity; potential use in CSPs or drug design. Inferred
5-(Benzyloxy)-pyrrolidin-2-one C₆H₅CH₂O- C₁₁H₁₃NO₂ 191.23 Used in chiral separations; single asymmetric center.
5-(1-Phenylethoxy)-pyrrolidin-2-one C₆H₅CH(CH₃)O- C₁₂H₁₅NO₂ 205.25 Two asymmetric centers; resolved into four stereoisomers.
1-Benzyl-5-pentoxypyrrolidin-2-one n-C₅H₁₁O- (with benzyl) C₁₇H₂₅NO₂ 275.39 Studied for enantiomer resolution; moderate polarity.

Key Findings :

  • Chain Length and Lipophilicity : Longer alkoxy chains (e.g., n-heptyl vs. benzyl) increase hydrophobicity, which may enhance membrane permeability in drug candidates or retention times in chromatographic separations .
  • Stereochemical Complexity : Compounds like 5-(1-phenylethoxy)-pyrrolidin-2-one exhibit multiple stereocenters, complicating enantiomer separation but offering diverse interaction modes in CSPs .
Aryl- and Heterocyclic-Substituted Pyrrolidin-2-ones
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
5-(2,4-Dimethylbenzyl)-pyrrolidin-2-one (DMBPO) 2,4-(CH₃)₂C₆H₃CH₂- C₁₃H₁₇NO 203.28 Cytotoxic activity (IC₅₀: 2.8–8.3 µg/mL vs. HepG2/HEP2 cells).
5-[2-(Furan-2-yl)-2-oxoethyl]-pyrrolidin-2-one Furan-2-yl-CH₂CO- C₁₀H₁₁NO₃ 193.20 Isolated from mulberry; no reported bioactivity.
5-(2-Amino-5-methanesulfonylphenyl)-pyrrolidin-2-one Substituted phenyl C₁₁H₁₄N₂O₃S 254.31 Pharmacological interest (e.g., enzyme inhibition).

Key Findings :

  • Biological Activity : Aryl-substituted derivatives like DMBPO show cytotoxic effects, likely due to interactions with cellular targets such as DNA or enzymes .
  • Natural Product Derivatives : Furan-containing analogs (e.g., from Morus alba) highlight the role of heterocyclic substituents in natural product chemistry, though their bioactivity remains underexplored .
Functionalized Pyrrolidin-2-ones
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
5-(Tosyloxymethyl)-pyrrolidin-2-one TsOCH₂- C₁₂H₁₅NO₄S 277.31 Synthetic intermediate; used in alkaloid synthesis.
5-[2-Butyrylethyl]-pyrrolidin-2-one CH₂CH₂COC₃H₇- C₁₀H₁₇NO₂ 183.25 Industrial applications (e.g., polymer additives).
5-Hydroxy-1-(1-phenylethyl)-pyrrolidin-2-one HO- (with phenylethyl) C₁₂H₁₅NO₂ 205.25 Unknown bioactivity; structural analog of CNS agents.

Key Findings :

  • Synthetic Utility : Tosyloxy and butyrylethyl derivatives serve as intermediates in multi-step syntheses, enabling access to complex natural products or functional materials .
  • Hydroxyl Substituents : Hydroxy groups (e.g., 5-hydroxy derivatives) may confer hydrogen-bonding capabilities, useful in drug-receptor interactions or chromatography .

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